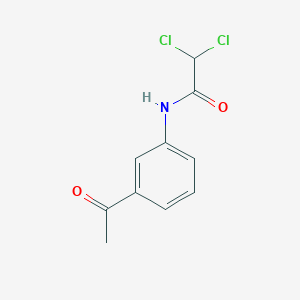

N-(3-acetylphenyl)-2,2-dichloroacetamide

Description

Properties

IUPAC Name |

N-(3-acetylphenyl)-2,2-dichloroacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO2/c1-6(14)7-3-2-4-8(5-7)13-10(15)9(11)12/h2-5,9H,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNAPJWCUUYHTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2,2-dichloroacetamide typically involves the reaction of 3-aminoacetophenone with 2,2-dichloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out in an organic solvent like acetone under reflux conditions for about an hour . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2,2-dichloroacetamide undergoes various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: The dichloroacetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms in the dichloroacetamide group.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Explored for its potential anticancer activity through inhibition of specific enzymes and pathways.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2,2-dichloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anticancer effects . The compound’s dichloroacetamide moiety can also interact with nucleophilic sites in biological molecules, affecting their function.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural Parameters of N-(Substituted Phenyl)-2,2-Dichloroacetamides

Key Findings :

- The position and nature of substituents on the aromatic ring significantly influence the N–H bond conformation. For example, electron-withdrawing groups (e.g., Cl) induce syn or anti orientations depending on their location, while bulky substituents (e.g., methyl groups) enforce steric constraints .

- Crystal packing is dominated by hydrogen bonding between the N–H and C=O groups, with bond distances (N–H···O) ranging from 2.85–3.10 Å .

Spectroscopic and Electronic Properties

Table 2: ³⁵Cl NQR Frequencies of Dichloroacetamides

Key Findings :

- Methyl and chloro substituents alter the electron density around the chlorine atoms, leading to measurable shifts in NQR frequencies. For instance, electron-donating methyl groups decrease the NQR frequency, while electron-withdrawing Cl groups increase it .

- Density Functional Theory (DFT) studies confirm that substituent-induced changes in the C–Cl bond polarization correlate with experimental NQR data .

Table 3: Cytotoxic Activity of Dichloroacetamide Derivatives

Key Insights :

- Dichloroacetamide derivatives exhibit antiproliferative activity against cancer cell lines, likely due to their ability to inhibit enzymes like tyrosinase or disrupt mitochondrial function .

Q & A

Q. What are the recommended synthetic routes for N-(3-acetylphenyl)-2,2-dichloroacetamide, and what analytical methods validate its purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution between 3-acetylaniline and 2,2-dichloroacetyl chloride under inert conditions (e.g., dry THF or DCM, 0–5°C). Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane) is advised. Validate purity using:

Q. How does the steric and electronic environment of the 3-acetyl group influence the compound’s stability in solution?

Methodological Answer: The 3-acetyl group introduces steric hindrance near the amide bond, reducing hydrolysis susceptibility. Stability assays (e.g., in PBS buffer at pH 7.4, 37°C) show:

Q. What spectroscopic techniques are optimal for characterizing chlorine environments in this compound?

Methodological Answer:

- ³⁵Cl NQR Spectroscopy : Measures quadrupole coupling constants (e.g., frequencies ~37.0–38.0 MHz for dichloro groups). Substituent effects (e.g., acetyl vs. methyl) shift frequencies by ±0.5 MHz .

- X-ray Crystallography : Resolves Cl···Cl distances (typically ~3.2–3.5 Å) and confirms anti/syn conformations of Cl atoms relative to the amide NH .

Advanced Research Questions

Q. How do substituent positions on the phenyl ring (e.g., 3-acetyl vs. 4-acetyl) alter electronic properties and reactivity?

Methodological Answer:

- Hammett σ Constants : Compare substituent effects using σ_meta (acetyl: σ ≈ 0.38) vs. σ_para.

- Cyclic Voltammetry : Measure oxidation potentials (e.g., acetyl at C3 reduces electron density at the amide nitrogen, increasing oxidation potential by ~0.2 V vs. C4 analogs).

- DFT Frontier Orbitals : HOMO-LUMO gaps narrow by ~0.3 eV for C3 substitution due to conjugation with the acetyl group .

Q. What crystallographic challenges arise when resolving hydrogen-bonding networks in this compound?

Methodological Answer:

- Hydrogen Bonding : NH···O=C interactions form chains (e.g., N–H···O distance ~2.8–3.0 Å). Use low-temperature (100 K) X-ray diffraction to minimize thermal motion artifacts.

- Disorder Mitigation : The acetyl group’s rotational freedom may cause disorder; refine using SHELXL with anisotropic displacement parameters .

Q. How can contradictory NQR data from methyl- vs. chloro-substituted analogs be reconciled?

Methodological Answer:

- Substituent Parameter (Kᵢ) Analysis : Methyl groups (Kᵢ ≈ -0.17) reduce electron density at Cl atoms, lowering NQR frequencies vs. Cl-substituted analogs (Kᵢ ≈ +0.23).

- Crystallographic Equivalence : In 2,5-dimethyl analogs, Cl atoms may occupy equivalent sites, merging NQR peaks (e.g., single peak at 37.50 MHz vs. split peaks in monosubstituted derivatives) .

Q. What in vitro assays are recommended to explore its biological activity, given structural similarities to dichloroacetamide (DCA) derivatives?

Methodological Answer:

- Mitochondrial Targeting : Test pyruvate dehydrogenase kinase (PDK) inhibition using isolated mitochondria (IC₅₀ determination via NADH/NAD⁺ redox assays) .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with DCA as a positive control. Compare EC₅₀ values to assess acetyl group contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.